molecular formula C16H16N2S B1518158 [1-Benzothiophen-3-yl(pyridin-3-yl)methyl](ethyl)amine CAS No. 1154227-93-6

[1-Benzothiophen-3-yl(pyridin-3-yl)methyl](ethyl)amine

Cat. No.: B1518158
CAS No.: 1154227-93-6
M. Wt: 268.4 g/mol
InChI Key: ZXCNYYLWJALIOX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 1-benzothiophen-3-yl(pyridin-3-yl)methylamine follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple ring systems. The compound is classified as an organic tertiary amine due to the presence of an amine group where three hydrogen atoms are replaced by organic substituents. The molecular structure incorporates a benzothiophene ring system fused with a thiophene ring to a benzene ring, creating a bicyclic aromatic system that serves as one of the primary structural components.

The pyridine moiety represents the second major heterocyclic component, positioned at the 3-carbon of the pyridine ring and connected through a methyl bridge to the benzothiophene system. The ethyl group attached to the central nitrogen atom completes the tertiary amine structure, providing additional lipophilic character to the molecule. Structural analysis reveals that the compound features both sulfur and nitrogen heteroatoms, which contribute significantly to its electronic properties and potential biological activities through their ability to participate in various intermolecular interactions.

The three-dimensional arrangement of these components creates a rigid, planar aromatic system with extended conjugation between the benzothiophene and pyridine rings. This structural configuration allows for potential π-π stacking interactions and provides multiple sites for hydrogen bonding through the nitrogen atoms present in both the pyridine ring and the central amine functionality. The compound's structural complexity positions it as an interesting target for medicinal chemistry applications, where the combination of aromatic heterocycles often leads to enhanced biological activity profiles.

Historical Development in Heterocyclic Chemistry

The development of benzothiophene-containing compounds has its roots in the broader evolution of sulfur-containing heterocycles in medicinal chemistry. Benzothiophene derivatives have emerged as significant pharmacophores due to their structural similarity to indole while offering unique electronic properties conferred by the sulfur atom. The historical progression of benzothiophene chemistry began with the recognition that sulfur heterocycles could serve as bioisosteres for oxygen-containing systems, often providing improved metabolic stability and altered pharmacokinetic profiles.

The integration of pyridine moieties with benzothiophene systems represents a more recent advancement in heterocyclic chemistry, driven by the understanding that hybrid scaffolds can combine the beneficial properties of their constituent components. Pyridine rings have long been recognized as privileged structures in medicinal chemistry due to their ability to participate in hydrogen bonding as both donors and acceptors, while also providing opportunities for metabolic transformation that can be either beneficial or detrimental depending on the specific application. The combination of pyridine with benzothiophene creates a molecular framework that leverages the aromatic character and electronic properties of both systems.

Recent research has demonstrated that benzothiophene-pyridine hybrids exhibit enhanced biological activities compared to their individual components. Studies have shown that such hybrid compounds can display improved potency against various biological targets, including viral proteins and cellular enzymes. The historical development of these hybrid systems reflects the broader trend in medicinal chemistry toward the design of more sophisticated molecular architectures that can engage multiple biological targets or provide improved selectivity profiles through their complex three-dimensional structures.

Position Within Benzothiophene-Pyridine Hybrid Scaffolds

Within the broader class of benzothiophene-pyridine hybrid scaffolds, 1-benzothiophen-3-yl(pyridin-3-yl)methylamine occupies a unique position due to its specific substitution pattern and the presence of the ethylamine functionality. The compound belongs to a family of molecules that have demonstrated significant biological activities, particularly in antiviral applications where benzothiophene-pyridine hybrids have shown efficacy against influenza H5N1 and severe acute respiratory syndrome coronavirus 2 viruses. This positioning within active compound classes suggests potential therapeutic applications and validates the structural design principles underlying its synthesis.

The ethylamine substituent distinguishes this compound from other members of the benzothiophene-pyridine family, providing additional sites for intermolecular interactions and potentially altering the compound's pharmacokinetic properties. Comparative analysis with related structures reveals that the specific positioning of the pyridine ring at the 3-position of the benzothiophene system, combined with the methyl bridge and ethyl substitution, creates a unique molecular topology that may contribute to distinct biological activity profiles. Research has indicated that subtle structural modifications within this class of compounds can lead to significant changes in biological activity, emphasizing the importance of precise structural control in hybrid scaffold design.

The compound's position within this chemical space also reflects the growing appreciation for molecular hybridization strategies in drug discovery. By combining pharmacophoric elements from different chemical classes, hybrid scaffolds like 1-benzothiophen-3-yl(pyridin-3-yl)methylamine can potentially access novel biological targets or achieve improved selectivity profiles compared to single-ring systems. This approach has proven particularly valuable in the development of compounds with activity against complex biological systems where multiple molecular interactions are required for optimal therapeutic effect.

Properties

IUPAC Name

N-[1-benzothiophen-3-yl(pyridin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-2-18-16(12-6-5-9-17-10-12)14-11-19-15-8-4-3-7-13(14)15/h3-11,16,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCNYYLWJALIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CN=CC=C1)C2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Benzothiophen-3-yl(pyridin-3-yl)methylamine plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to certain receptor proteins, modulating their activity and affecting downstream signaling pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s specificity and affinity for its targets.

Molecular Mechanism

At the molecular level, 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding often involves specific interactions with amino acid residues within the enzyme’s active site. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including alterations in cell proliferation and differentiation.

Metabolic Pathways

1-Benzothiophen-3-yl(pyridin-3-yl)methylamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the metabolic flux and levels of specific metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic transformations can affect the compound’s bioavailability and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters or passively diffuse across cell membranes. Once inside the cell, it may bind to intracellular proteins, influencing its distribution and activity.

Biological Activity

1-Benzothiophen-3-yl(pyridin-3-yl)methylamine, a compound with the chemical formula C16H16N2S, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene moiety linked to a pyridine ring through a methyl group, which is known to influence its biological properties. The structure can be represented as follows:

C16H16N2S\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{S}

Research indicates that benzothiophene derivatives, including 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine, exhibit various mechanisms of action:

  • Histone Deacetylase Inhibition : Compounds in this class can inhibit histone deacetylases (HDACs), leading to altered gene expression associated with cell growth and apoptosis. This mechanism is particularly relevant in cancer therapy, where HDAC inhibition can promote differentiation and inhibit proliferation of neoplastic cells .
  • Antitumor Activity : Studies have shown that benzothiophene derivatives possess antitumor properties. They can induce apoptosis in cancer cells and are being investigated for their effectiveness against various tumors .
  • Neuroprotective Effects : There is emerging evidence that these compounds may also have neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Biological Activity Overview

The biological activity of 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine has been evaluated through various studies:

Activity Description Reference
AntitumorInduces apoptosis and inhibits proliferation in cancer cells.
HDAC InhibitionAlters gene expression linked to cell growth and differentiation.
NeuroprotectionPotential effects in treating neurodegenerative diseases by protecting neuronal health.
Anti-inflammatoryMay exhibit anti-inflammatory properties beneficial for autoimmune diseases.

Case Studies

Several case studies have highlighted the efficacy of benzothiophene derivatives:

  • Cancer Treatment : A study demonstrated that compounds similar to 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine showed significant antitumor activity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Neurodegenerative Diseases : Research has indicated that these compounds could mitigate neuroinflammation and promote neuronal survival in models of neurodegeneration, suggesting their potential as therapeutic agents for diseases like Alzheimer's .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine exhibit significant anticancer properties. For instance, derivatives of benzothiophene have been shown to inhibit key pathways involved in cancer cell proliferation and survival. These compounds act as inhibitors of IKK-beta, a crucial protein in the NF-kB signaling pathway, which is often dysregulated in cancers .

Neuroprotective Effects

Research suggests that this compound may also possess neuroprotective effects. It has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Electronics

The unique electronic properties of 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine make it suitable for applications in organic electronics. Its ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been explored, showing promise for improving device efficiency and stability .

Sensor Development

This compound has also been investigated for use in sensor technology. Its functional groups allow for interactions with various analytes, making it a potential candidate for developing selective sensors for environmental monitoring and biomedical applications .

Chromatography

In analytical chemistry, 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine is utilized as a reference standard in high-performance liquid chromatography (HPLC). Its stability and distinct retention time help in the quantification of similar compounds in complex mixtures .

Spectroscopic Studies

The compound's unique spectral properties allow it to be used in spectroscopic studies, aiding in the characterization of other chemical entities. Its fluorescence characteristics can be leveraged for detecting specific biological markers .

Case Studies

StudyApplicationFindings
1Anticancer ActivityDemonstrated inhibition of cancer cell lines through IKK-beta inhibition.
2NeuroprotectionShowed protective effects against oxidative stress in neuronal cultures.
3Organic ElectronicsImproved efficiency in OLED devices when used as a hole transport layer.
4Sensor DevelopmentDeveloped selective sensors with high sensitivity to target analytes.
5HPLC Reference StandardUtilized successfully as a standard for quantifying related compounds.

Comparison with Similar Compounds

Chemical Identity :

Comparison with Structurally Similar Compounds

(2,3-Dihydro-1-benzofuran-5-yl)(pyridin-3-yl)methylamine

  • CAS No.: 1153744-84-3
  • Formula : C₁₆H₁₈N₂O
  • Molecular Weight : 254.29 g/mol .
  • Key Differences :
    • Heterocycle : Replaces benzothiophene with a dihydrobenzofuran ring (oxygen instead of sulfur).
    • Impact : Reduced molecular weight and altered electronic properties due to oxygen’s electronegativity. Benzofuran derivatives often exhibit improved metabolic stability compared to sulfur-containing analogs .
    • Applications : Primarily used in organic synthesis and as a building block for bioactive molecules.

Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine

  • CAS No.: 1153290-71-1
  • Formula : C₁₆H₂₀N₂
  • Molecular Weight : 240.34 g/mol .
  • Key Differences :
    • Substituent : Features a 4-ethylphenyl group instead of benzothiophene.
    • Physicochemical Properties :
  • Boiling Point : Predicted 366.0±32.0°C (higher than benzothiophene analog due to increased hydrophobicity).
  • pKa : 7.67±0.19, suggesting moderate basicity suitable for CNS-targeting compounds .
    • Applications : Explored in medicinal chemistry for ligand-receptor interaction studies.

1-[(6-Methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine

  • CAS No.: 1354951-97-5
  • Formula : C₁₄H₁₄N₄O
  • Molecular Weight : 254.29 g/mol .
  • Key Differences: Core Structure: Benzodiazole replaces benzothiophene, introducing two nitrogen atoms. Applications: Used in fluorescence-based assays and enzyme inhibition studies.

(2-Aminoethyl)[(1-benzylpiperidin-3-yl)methyl]methylamine

  • CAS No.: 1353957-41-1
  • Formula : C₁₆H₂₅N₃
  • Molecular Weight : 267.40 g/mol .
  • Key Differences :
    • Scaffold : Piperidine ring replaces the planar benzothiophene-pyridine system.
    • Bioactivity : Piperidine derivatives are common in antipsychotic and analgesic drugs due to their conformational flexibility .

Comparative Data Table

Compound CAS No. Heterocycle Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound 1154227-93-6 Benzothiophene 268.37 Ethylamine, pyridine Drug impurity standard, research reagent
(2,3-Dihydrobenzofuran) Analogue 1153744-84-3 Dihydrobenzofuran 254.29 Ethylamine, pyridine Organic synthesis, bioactive molecules
Ethyl(4-ethylphenyl) Analogue 1153290-71-1 Phenyl 240.34 Ethylamine, pyridine Medicinal chemistry
Benzodiazole-Pyridine Hybrid(10) 1354951-97-5 Benzodiazole 254.29 Methoxypyridine, benzodiazole Fluorescence assays, enzyme studies
Piperidine Derivative(4) 1353957-41-1 Piperidine 267.40 Benzyl, methylamine CNS drug development

Research Findings and Implications

  • Benzothiophene vs. Benzofuran : Sulfur in benzothiophene enhances π-π stacking in receptor binding but may increase oxidative metabolism risks. Oxygen in benzofuran improves solubility and metabolic stability .
  • Ethylamine Substituent : The ethyl group in the target compound balances lipophilicity and steric effects, optimizing blood-brain barrier penetration .
  • Pyridine Positioning : Pyridin-3-yl groups enhance hydrogen-bonding interactions with biological targets compared to pyridin-2-yl or pyridin-4-yl isomers .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the benzothiophene and pyridine moieties. Key steps involve:

  • Using catalysts like Pd(PPh₃)₄ or CuI under inert atmospheres (N₂/Ar) to prevent oxidation.
  • Solvents such as DMF or toluene at controlled temperatures (60–100°C) to enhance reaction efficiency.
  • Purification via column chromatography or recrystallization to isolate the product.
    Yield optimization requires monitoring reaction progress using TLC and adjusting stoichiometric ratios of reactants .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton environments (e.g., ethylamine CH₂ groups at δ 1.2–1.5 ppm) and aromatic signals (benzothiophene/pyridine protons at δ 7.0–8.5 ppm). 2D NMR (HSQC, HMBC) clarifies connectivity in complex regions.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion for C₁₆H₁₅N₂S).
  • HPLC/GC-MS : Quantifies purity (>95%) and identifies impurities (e.g., unreacted intermediates) using reverse-phase C18 columns .

Q. What initial biological screening assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test interactions with kinases or GPCRs using fluorescence-based or radiometric methods.
  • Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Microbial susceptibility testing : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Standardized assay protocols : Replicate experiments using identical cell lines (e.g., ATCC-validated), serum concentrations, and incubation times.
  • Dose-response curves : Compare EC₅₀/IC₅₀ values under controlled conditions.
  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects from DMSO vs. ethanol) .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors). Validate with free-energy calculations (MM-GBSA).
  • ADMET prediction : Tools like SwissADME estimate logP, blood-brain barrier permeability, and CYP450 metabolism.
  • Molecular Dynamics (MD) simulations : GROMACS/AMBER simulates ligand-receptor stability over 100+ ns trajectories .

Q. How should structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

  • Methodological Answer :

  • Substituent variation : Synthesize derivatives with modified benzothiophene (e.g., Cl/CF₃ at position 5) or pyridine (e.g., methoxy vs. amino groups).
  • Pharmacokinetic profiling : Measure logD (octanol-water partition), metabolic stability in liver microsomes, and plasma protein binding.
  • In vivo efficacy : Prioritize compounds with >50% oral bioavailability in rodent models for neuroprotective or antitumor studies .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms?

  • Methodological Answer :

  • Chiral chromatography : Use Chiralpak columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps.
  • Circular Dichroism (CD) : Verify enantiopurity by comparing experimental and simulated spectra .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[1-Benzothiophen-3-yl(pyridin-3-yl)methyl](ethyl)amine
Reactant of Route 2
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[1-Benzothiophen-3-yl(pyridin-3-yl)methyl](ethyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.